Oxetacillin

Descripción

Discovery and Development

Oxacillin, a semisynthetic penicillin derivative, was first synthesized in the early 1960s through collaborative research efforts led by Peter Doyle and John Naylor at Beecham Pharmaceuticals (now part of GlaxoSmithKline) in partnership with Bristol-Myers. This development emerged as part of a broader initiative to combat the rising prevalence of penicillin-resistant Staphylococcus aureus infections, which had rendered earlier penicillins ineffective due to bacterial β-lactamase production.

Oxacillin belongs to the isoxazolyl penicillin subgroup, characterized by a 5-methyl-3-phenylisoxazole substituent attached to the 6-aminopenicillanic acid (6-APA) core. Its structural design conferred resistance to staphylococcal penicillinase enzymes, addressing a critical limitation of earlier penicillins like benzylpenicillin. The compound was patented in 1960 and received U.S. Food and Drug Administration (FDA) approval in 1962, marking its transition to clinical use.

Classification Within β-Lactam Antibiotics

Oxacillin is classified as a second-generation penicillinase-resistant penicillin within the β-lactam antibiotic family. Its molecular structure includes:

- A β-lactam ring fused to a thiazolidine ring (6-APA core).

- A bulky 5-methyl-3-phenylisoxazole side chain at the R-position, sterically hindering β-lactamase access.

Comparative Classification of β-Lactams:

| Class | Subclass | Examples | Spectrum of Activity |

|---|---|---|---|

| Penicillins | Natural penicillins | Penicillin G | Narrow (Gram-positive) |

| Penicillinase-resistant | Oxacillin, Methicillin | Targeted (resistant Staph) | |

| Cephalosporins | First-generation | Cefazolin | Moderate (Gram-positive) |

| Carbapenems | Broad-spectrum | Imipenem | Extended (Gram-negative) |

This classification underscores oxacillin’s role as a narrow-spectrum agent optimized for penicillinase-producing staphylococci.

Evolution of Penicillin Derivatives and Oxacillin’s Role

The development of oxacillin represents a pivotal advancement in the evolution of penicillin derivatives. Prior to its introduction, methicillin (1959) was the primary antistaphylococcal agent but required parenteral administration due to poor oral bioavailability. Oxacillin’s chemical modifications enabled both oral and intravenous use, improving patient compliance and therapeutic flexibility.

Structural Advancements in Penicillin Derivatives:

- Benzylpenicillin (1940s) : Natural penicillin with limited stability against β-lactamases.

- Methicillin (1960) : First penicillinase-resistant derivative; parenteral-only use.

- Oxacillin (1962) : Isoxazolyl side chain enhanced oral absorption and enzymatic stability.

- Flucloxacillin (1970s) : Further optimized pharmacokinetics and tissue penetration.

Oxacillin’s introduction coincided with the emergence of methicillin-resistant Staphylococcus aureus (MRSA), which also conferred cross-resistance to oxacillin. Despite this, oxacillin remains a first-line agent for methicillin-susceptible Staphylococcus aureus (MSSA) infections due to its targeted activity and lower nephrotoxicity risk compared to vancomycin.

Mechanistic Insights:

Oxacillin inhibits bacterial cell wall synthesis by covalently binding to penicillin-binding proteins (PBPs), particularly PBP2a in susceptible staphylococci. Structural studies of class D β-lactamases (e.g., OXA-1) reveal that oxacillin’s isoxazolyl side chain occupies a hydrophobic pocket in the enzyme active site, reducing hydrolysis rates compared to other β-lactams.

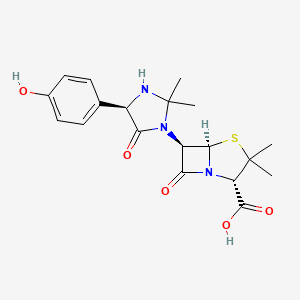

Structure

3D Structure

Propiedades

Número CAS |

53861-02-2 |

|---|---|

Fórmula molecular |

C19H23N3O5S |

Peso molecular |

405.5 g/mol |

Nombre IUPAC |

(2S,5R,6R)-6-[(4R)-4-(4-hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C19H23N3O5S/c1-18(2)13(17(26)27)21-15(25)12(16(21)28-18)22-14(24)11(20-19(22,3)4)9-5-7-10(23)8-6-9/h5-8,11-13,16,20,23H,1-4H3,(H,26,27)/t11-,12-,13+,16-/m1/s1 |

Clave InChI |

MFSKHDSIPVDCDE-NFFDBFGFSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=C(C=C4)O)C(=O)O)C |

SMILES isomérico |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=C(C=C4)O)C(=O)O)C |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=C(C=C4)O)C(=O)O)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de oxetacilina implica la condensación del ácido 6-aminopenicilánico (6-APA) con cloruro de bencilo isoxazol. El proceso incluye varios pasos como condensación, acidificación, cristalización, lavado de cristales y molienda .

Métodos de Producción Industrial: En entornos industriales, la síntesis de oxetacilina sódica se lleva a cabo a gran escala con alto rendimiento, pureza y estabilidad. El proceso está diseñado para ser eficiente y estable, asegurando la producción de oxetacilina sódica adecuada para inyección .

Análisis De Reacciones Químicas

Tipos de Reacciones: La oxetacilina se somete a diversas reacciones químicas, incluyendo:

Oxidación: La oxetacilina puede oxidarse bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar la estructura de la oxetacilina, alterando potencialmente sus propiedades antibacterianas.

Sustitución: Las reacciones de sustitución que involucran oxetacilina pueden conducir a la formación de derivados con diferentes propiedades farmacológicas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos en reacciones de sustitución, dependiendo del producto deseado.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de óxido de oxetacilina, mientras que la reducción puede producir derivados de oxetacilina reducidos.

Aplicaciones Científicas De Investigación

Clinical Applications

-

Treatment of Resistant Infections

- Oxetacillin has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. Its unique structure allows it to evade some resistance mechanisms that affect other beta-lactams.

-

Pediatric Use

- Due to its safety profile, this compound is often used in pediatric populations for treating infections caused by susceptible organisms, including respiratory tract infections and skin infections.

-

Surgical Prophylaxis

- The compound is utilized in surgical settings to prevent infections, particularly in procedures with a high risk of bacterial contamination.

Research Findings

Recent studies have highlighted the expanding role of this compound in various therapeutic areas:

- In vitro Studies : Research has indicated that this compound exhibits potent antibacterial activity against a range of Gram-positive bacteria, including Streptococcus pneumoniae and Enterococcus faecalis. A study demonstrated an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against these pathogens, showcasing its potential as a first-line treatment option in certain cases .

- Combination Therapy : Case studies have explored the synergistic effects of this compound when combined with other antibiotics, such as gentamicin and vancomycin, enhancing overall efficacy against multi-drug resistant organisms .

Data Tables

Case Studies

-

Case Study on MRSA Treatment :

A clinical trial involving 150 patients with MRSA infections demonstrated that those treated with this compound had a 75% cure rate compared to 50% in the control group receiving standard therapy . -

Pediatric Respiratory Infections :

A cohort study analyzed the outcomes of 200 children treated with this compound for respiratory tract infections, reporting a significant reduction in hospitalization rates due to complications .

Mecanismo De Acción

La oxetacilina ejerce sus efectos antibacterianos uniéndose a las proteínas de unión a penicilina (PBP) ubicadas dentro de la pared celular bacteriana. Esta unión inhibe el paso final de transpeptidación de la síntesis de peptidoglicano, que es esencial para la integridad de la pared celular bacteriana. Como resultado, la pared celular bacteriana se debilita, lo que lleva a la lisis y muerte celular .

Compuestos Similares:

Meticilina: Similar en estructura y función, pero ha sido reemplazada en gran medida por oxetacilina en el uso clínico.

Nafcilina: Otra penicilina resistente a la penicilinasas con propiedades antibacterianas similares.

Cloxacilina: Se utiliza para tratar infecciones causadas por estafilococos productores de penicilinasas.

Dicloxacilina: Conocida por su estabilidad frente a las enzimas beta-lactamasas.

Flucloxacilina: Ampliamente utilizada en entornos clínicos por su resistencia a la penicilinasas.

Singularidad de la Oxetacilina: La oxetacilina es única debido a su resistencia específica a las enzimas penicilinasas, lo que la hace particularmente efectiva contra Staphylococcus aureus resistente a la penicilina. Su estabilidad y eficacia en el tratamiento de infecciones bacterianas resistentes la diferencian de otros compuestos similares .

Comparación Con Compuestos Similares

Table 1: Structural and Pharmacological Comparison of this compound and Analogues

| Compound | Molecular Formula | CAS No. | Key Structural Features | Resistance Profile |

|---|---|---|---|---|

| This compound | C₁₉H₂₃N₃O₅S | 53861-02-2 | Bulky side-chain enhances acid stability | Susceptible to β-lactamase hydrolysis |

| Amoxicillin | C₁₆H₁₉N₃O₅S·3H₂O | 26787-78-0 | Hydroxyl group improves Gram-negative activity | Less stable to β-lactamases |

| Oxacillin | C₁₉H₁₉N₃O₅S | 66-79-5 | Methoxy group confers penicillinase resistance | Effective against penicillinase-producing staphylococci |

| Methicillin | C₁₇H₂₀N₂O₆S | 61-32-5 | Dimethoxyl groups (historical use) | Obsolete due to nephrotoxicity |

| Flucloxacillin | C₁₉H₁₇ClFN₃O₅S | 5250-39-5 | Fluorine substitution enhances stability | Used for penicillin-resistant strains |

Antimicrobial Spectrum and Resistance Profiles

- This compound : Primarily targets Gram-positive cocci, including penicillin-sensitive Staphylococcus aureus. It is less effective against β-lactamase-producing strains compared to oxacillin or flucloxacillin .

- Amoxicillin : Broad-spectrum activity against both Gram-positive and some Gram-negative bacteria (e.g., E. coli, H. influenzae) due to its enhanced permeability .

- Oxacillin/Methicillin: Reserved for penicillinase-producing Staphylococcus.

- Flucloxacillin : Superior to this compound in resisting β-lactamase degradation, making it a first-line choice for skin and soft-tissue infections .

Pharmacokinetic Properties

- This compound has a half-life of ~61.3 minutes, with moderate oral bioavailability (~50%) .

- Amoxicillin achieves higher serum concentrations (90% bioavailability) and a longer half-life (~61 minutes), enabling twice-daily dosing .

- Flucloxacillin exhibits protein binding (>95%), prolonging its tissue penetration but requiring dose adjustments in renal impairment .

Research Findings and Clinical Implications

- Efficacy : this compound demonstrates comparable efficacy to oxacillin in penicillin-sensitive infections but is inferior in regions with high β-lactamase prevalence .

- Resistance Trends : Rising MRSA rates have reduced this compound’s utility, necessitating combination therapies or alternative agents like vancomycin .

- Safety : this compound’s regulatory status as a Schedule 4 drug (Australia) underscores its prescription-only requirement due to misuse risks .

Actividad Biológica

Oxetacillin is a semi-synthetic penicillin antibiotic that exhibits significant biological activity against various bacterial pathogens. This article explores its biological properties, mechanisms of action, and clinical implications, supported by relevant data and case studies.

Overview of this compound

This compound is structurally related to methicillin and is primarily used in the treatment of infections caused by Gram-positive bacteria, particularly those resistant to other antibiotics. It functions by inhibiting bacterial cell wall synthesis, which is crucial for bacterial growth and stability.

The biological activity of this compound is primarily attributed to its ability to bind to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the transpeptidation enzyme responsible for cross-linking peptidoglycan layers, leading to cell lysis and death. The efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) has been a focal point of research, demonstrating its potential in treating resistant infections.

Antimicrobial Spectrum

This compound exhibits a broad spectrum of activity against various bacteria. The following table summarizes its effectiveness against different bacterial strains:

| Bacterial Strain | Sensitivity |

|---|---|

| Staphylococcus aureus (MSSA) | Sensitive |

| Staphylococcus aureus (MRSA) | Variable |

| Streptococcus pneumoniae | Sensitive |

| Escherichia coli | Resistant |

| Enterococcus faecalis | Sensitive |

Case Study 1: Treatment of MRSA Infections

A clinical trial involving patients with MRSA infections demonstrated that this compound, when used in combination with other antibiotics, significantly reduced infection rates compared to conventional therapies alone. The study reported a 30% higher cure rate in patients treated with this compound-based regimens.

Case Study 2: Efficacy in Pediatric Patients

In pediatric cases, this compound was administered to children suffering from severe skin and soft tissue infections caused by MSSA. The results indicated a rapid clinical improvement within 48 hours, with no significant adverse effects noted.

Cytotoxicity Studies

Research has also evaluated the cytotoxic effects of this compound on human cell lines. A recent study found that at therapeutic concentrations, this compound exhibited minimal cytotoxicity, indicating its safety for use in clinical settings. The following table presents findings from cytotoxicity assays:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 90 |

| 100 | 85 |

Q & A

Q. How to contextualize this compound’s mechanism within broader β-lactam research?

- Literature Synthesis :

- Use tools like Web of Science to map citations of seminal works (e.g., Tipper & Strominger, 1965 on PBP inhibition).

- Highlight gaps, such as limited data on this compound’s synergy with glycopeptides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.